molecular formula C16H20N4 B14048600 4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine

4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine

Cat. No.: B14048600
M. Wt: 268.36 g/mol
InChI Key: MRMRREXWEXSYHO-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine is a compound that features a piperazine ring substituted with a phenyl group and a benzenediamine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and benzenediamine functionalities makes it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine typically involves the reaction of 4-phenylpiperazine with 1,3-diaminobenzene under specific conditions. One common method is to react 4-phenylpiperazine with 1,3-diaminobenzene in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Quinones, nitroso derivatives

    Reduction: Amines, hydrazines

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, enhancing the compound’s binding affinity and specificity. The benzenediamine moiety can further modulate the compound’s activity by participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Phenyl-1-piperazinyl)phenol
  • 4-(4-Phenyl-1-piperazinyl)benzaldehyde
  • 4-(4-Phenyl-1-piperazinyl)benzoic acid

Uniqueness

4-(4-Phenyl-1-piperazinyl)-1,3-benzenediamine is unique due to the presence of both piperazine and benzenediamine functionalities, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)benzene-1,3-diamine

InChI

InChI=1S/C16H20N4/c17-13-6-7-16(15(18)12-13)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,17-18H2

InChI Key

MRMRREXWEXSYHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)N)N

Origin of Product

United States

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